molecular formula C15H12O6 B1667607 Aromadendrin CAS No. 480-20-6

Aromadendrin

Cat. No.: B1667607
CAS No.: 480-20-6
M. Wt: 288.25 g/mol
InChI Key: PADQINQHPQKXNL-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrokaempferol, also known as aromadendrin, is a natural flavanonol found in various fruits, vegetables, and plants. It is a hydrophilic compound that is absorbed through passive diffusion and facilitated dispersion across cell membranes. Dihydrokaempferol is known for its multiple biological properties, including anticancer, antihyperglycaemic, anti-inflammatory, and neuroprotective effects .

Mechanism of Action

Target of Action

Aromadendrin primarily targets misfolded amyloid proteins, specifically amyloid-β (Aβ) associated with Alzheimer’s disease (AD) and human islet amyloid polypeptide (hIAPP) associated with Type II diabetes (T2D) . It also interacts with activated T cells, reducing the expression of surface molecules .

Mode of Action

This compound interacts with the aromatic residues of Aβ and hIAPP through its hydroxyphenyl and chromane rings . This interaction acts as an anchor to associate amyloid peptides and stabilize the β-hairpin structure, thus promoting amyloid aggregation .

Biochemical Pathways

This compound affects the amyloid aggregation process, a key pathway in neurodegenerative diseases. It accelerates the transformation of unstructured monomers to β-structure-presented oligomers to β-strand-rich fibrils via a nucleation–polymerization process .

Pharmacokinetics

Due to its hydrophilic nature, this compound’s absorption is enhanced by passive diffusion . It may also be absorbed by facilitated dispersion across the membrane

Result of Action

This compound accelerates amyloid aggregation and fibrillization, reducing the cytotoxicity of both Aβ and hIAPP . It increases cell viability and reduces cell apoptosis . In addition, it suppresses toxic oligomer formation, decreasing membrane leakage .

Action Environment

The action of this compound can be influenced by the molar ratios of this compound to amyloid solutions . It is more effective in accelerating the aggregation and structural conversion of the amyloid species at the lag and early growth phases . It is unable to escalate the fibrillization of higher order protofibrils .

Biochemical Analysis

Biochemical Properties

Aromadendrin interacts with various enzymes and proteins. The enzyme dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin and NADP+ to produce this compound . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has been reported to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cytotoxicity in neuroblastoma and insulinoma cells . This compound-treated cell samples enabled the rescue of cells from both Aβ- and hIAPP-induced toxicity by increasing cell viability .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been reported to accelerate amyloid aggregation/fibrillization, thus reducing neuroblastoma/insulinoma toxicity of both Aβ 42 (associated with Alzheimer’s disease) and hIAPP 37 (associated with Type II diabetes) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause significant acceleration in Aβ 42 fibrillization and hIAPP fibrillization . This effect was observed over time, indicating the product’s stability and long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the metabolic pathway where the enzyme dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin and NADP+ to produce this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrokaempferol can be synthesized through various methods. One common synthetic route involves the conversion of phenylalanine to p-coumaryl-CoA via phenylalanine ammonia lyase, cinnamic acid 4-hydroxylase, and 4-coumaric acid ligase. This is followed by the formation of naringenin, which is then converted to dihydrokaempferol using flavanone 3β-hydroxylase and flavonol synthase .

Industrial Production Methods: Industrial production of dihydrokaempferol often involves microbial synthesis. For example, the biosynthesis pathway of dihydrokaempferol has been constructed in Saccharomyces cerevisiae, which can produce the compound de novo from glucose. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dihydrokaempferol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in the reactions involving dihydrokaempferol include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products: The major products formed from these reactions include various derivatives of dihydrokaempferol, which may possess enhanced biological activities or improved pharmacokinetic properties .

Scientific Research Applications

Dihydrokaempferol has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Kaempferol
  • Quercetin
  • Myricetin

Comparison: Dihydrokaempferol is unique among flavonoids due to its specific biological activities and absorption properties. Unlike kaempferol and quercetin, dihydrokaempferol is more hydrophilic, which enhances its absorption through passive diffusion. Additionally, dihydrokaempferol has been shown to possess unique neuroprotective effects that are not as prominent in other similar compounds .

Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADQINQHPQKXNL-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075411
Record name Dihydrokaempferol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aromadendrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

638.00 to 639.00 °C. @ 760.00 mm Hg
Record name Aromadendrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-20-6
Record name Dihydrokaempferol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aromadedrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrokaempferol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 480-20-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AROMADENDRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YA4640575
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aromadendrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

247 - 249 °C
Record name Aromadendrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aromadendrin
Reactant of Route 2
Reactant of Route 2
Aromadendrin
Reactant of Route 3
Reactant of Route 3
Aromadendrin
Reactant of Route 4
Reactant of Route 4
Aromadendrin
Reactant of Route 5
Aromadendrin
Reactant of Route 6
Aromadendrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.